molecular formula C8H16ClNO B1525090 1-(Piperidin-2-yl)propan-1-one hydrochloride CAS No. 38726-77-1

1-(Piperidin-2-yl)propan-1-one hydrochloride

Cat. No.: B1525090
CAS No.: 38726-77-1
M. Wt: 177.67 g/mol
InChI Key: BIMXDDQPQDYNNG-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)propan-1-one hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-2-yl)propan-1-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-piperidone with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-2-yl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one hydrochloride
  • 1-(2-Methyl-piperidin-1-yl)-propan-2-one hydrobromide

Uniqueness

1-(Piperidin-2-yl)propan-1-one hydrochloride is unique due to its specific piperidine ring substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-piperidin-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXDDQPQDYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-2-yl)propan-1-one hydrochloride
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1-(Piperidin-2-yl)propan-1-one hydrochloride
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1-(Piperidin-2-yl)propan-1-one hydrochloride
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1-(Piperidin-2-yl)propan-1-one hydrochloride
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1-(Piperidin-2-yl)propan-1-one hydrochloride
Reactant of Route 6
1-(Piperidin-2-yl)propan-1-one hydrochloride

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